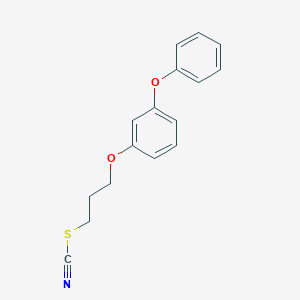
N-(2-hydroxyphenyl)-4-methylbenzamide
Übersicht
Beschreibung
“N-(2-hydroxyphenyl)ethanimidic acid” is also known as “2’-Hydroxyacetanilide” or “2-(acetylamino)phenol”. It belongs to the class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group .
Synthesis Analysis
There is a paper that discusses the synthesis of a similar compound, “N-(2-hydroxy-5-nitrophenyl)acetamide”, from 2-aminophenol . Another study presents a one-pot three-component synthesis of a related compound, "3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one" .
Molecular Structure Analysis
A study on “N-(2-hydroxyphenyl)acetamides” and derived oligomers provides some insights into the molecular structure of similar compounds . Another paper discusses the crystal and molecular structures of "N-(5-Chloro-2-hydroxy-phenyl)-acetamide" .
Chemical Reactions Analysis
The excited state relaxation dynamics of “2-(2′-hydroxyphenyl)benzothiazole” (HBT) in the gas phase and solvents have been explored experimentally and theoretically .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been discussed in a few studies .
Wissenschaftliche Forschungsanwendungen
Industrial-Scale Biosynthesis
AAP biosynthesis pathways have been elucidated in microbial hosts, such as Pseudomonas chlororaphis. Genetic engineering and optimization strategies have led to impressive AAP production yields. For instance, disrupting the phenazine negative regulatory genes and adding 2-amidophenol as a precursor achieved microbial-based AAP production of up to 1209.58 mg/L . This breakthrough opens doors for sustainable AAP production from renewable resources.
Guo, S., Wang, Y., Wang, W., Hu, H., & Zhang, X. (2020). Identification of new arylamine N-acetyltransferases and enhancing 2-acetamidophenol production in Pseudomonas chlororaphis HT66. Microbial Cell Factories, 19, 105. Read more
Wirkmechanismus
Target of Action
N-(2-hydroxyphenyl)-4-methylbenzamide, also known as NA-2, has been found to have significant antiproliferative effects on certain cancer cell lines . The primary targets of NA-2 are yet to be fully identified, but it is known to interact with the cytochrome P450 2C11 rat isoform .
Mode of Action
It is known that na-2 and its derivatives can induce apoptosis in human glioblastoma cells . This is achieved through the increased ratio of Bax to Bcl-2 and active Caspase-3 expression . The compound’s interaction with its targets leads to changes at the cellular level, resulting in cell growth inhibition and apoptosis .
Biochemical Pathways
NA-2 appears to affect several biochemical pathways. It has been found to induce apoptosis in cancer cells, which involves the activation of the intrinsic apoptotic pathway . This pathway is characterized by an increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 . The exact downstream effects of these changes are still under investigation.
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome p450 2c11 rat isoform
Result of Action
The result of NA-2’s action is the inhibition of cell growth and the induction of apoptosis in certain cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent changes in cellular processes . The molecular and cellular effects of NA-2’s action are still being investigated.
Safety and Hazards
Zukünftige Richtungen
Endophytes, which live in the inner tissues of healthy plants, have shown the ability to synthesize biologically active substances similar to the secondary metabolites produced by host plants. This could help accumulate many valuable drug compounds such as “N-(2-hydroxyphenyl)acetamide” in a short time period .
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDBXGKRBJJUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333118 | |
| Record name | SBB043706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57709-82-7 | |
| Record name | SBB043706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)


![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)
![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)
![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)



![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)